4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one

Toxicity profiling Natural product safety Brine shrimp lethality assay

4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one (CAS 90061-39-5) is a hydroxyquinolone alkaloid first isolated as a natural product from the stem bark of Micromelum falcatum (Rutaceae), alongside N-methylflindersine and N-methylswietenidine-B. It possesses a characteristic 3-methoxy-4-hydroxy substitution pattern on the 1-methylquinolin-2(1H)-one scaffold, a feature that distinguishes it from both des‑methoxy and des‑hydroxy analogs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 90061-39-5
Cat. No. B1505954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one
CAS90061-39-5
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)OC)O
InChIInChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(13)10(15-2)11(12)14/h3-6,13H,1-2H3
InChIKeyUYDLHTOWSNBXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one (CAS 90061-39-5): Baseline Procurement Overview


4-Hydroxy-3-methoxy-1-methylquinolin-2(1H)-one (CAS 90061-39-5) is a hydroxyquinolone alkaloid first isolated as a natural product from the stem bark of Micromelum falcatum (Rutaceae), alongside N-methylflindersine and N-methylswietenidine-B [1]. It possesses a characteristic 3-methoxy-4-hydroxy substitution pattern on the 1-methylquinolin-2(1H)-one scaffold, a feature that distinguishes it from both des‑methoxy and des‑hydroxy analogs. The compound has a molecular weight of 205.21 Da and a computed XLogP3 of 1.1 [2], consistent with moderate lipophilicity. Prior synthetic routes have been described in the patent literature using 4‑hydroxy‑2‑quinolone precursors [3], confirming multi‑source synthetic accessibility beyond its natural origin. This baseline profile is essential context for evaluating why generic quinolinone‑class substitution is not adequate for research and procurement decisions.

Why In‑Class Quinolinones Cannot Substitute for 4‑Hydroxy‑3‑methoxy‑1‑methylquinolin‑2(1H)‑one


Quinolin‑2(1H)‑one is widely recognized as a privileged scaffold, yet substitution at the 3‑ and 4‑positions profoundly alters both physicochemical properties and biological profiles. Simple replacement with 4‑hydroxy‑1‑methylquinolin‑2‑one (CAS 1677‑46‑9, lacking the 3‑methoxy group) or 4‑methoxy‑1‑methylquinolin‑2(1H)‑one (lacking the 4‑hydroxy group) cannot recapitulate the hydrogen‑bond donor/acceptor duality of the target compound [1]. In the Micromelum falcatum alkaloid panel, brine shrimp toxicity ranged from LD₅₀ 1.39 µg/mL for N‑methylflindersine to 2020 µg/mL for the target compound – a >1400‑fold span that cannot be attributed to the core scaffold alone but to specific substituent patterns [2]. Furthermore, the 3‑methoxy‑4‑hydroxy motif confers a computed logP of ~1.1 versus ~1.8–2.5 for 3‑unsubstituted or 4‑methoxy‑only analogs, impacting solubility and assay compatibility [3]. These quantitative discrepancies mean that generic quinolinone substitution introduces uncontrolled variation in toxicity, lipophilicity, and target engagement, directly undermining reproducibility in biological experiments and batch‑to‑batch comparability in procurement.

Quantitative Evidence Guide: 4‑Hydroxy‑3‑methoxy‑1‑methylquinolin‑2(1H)‑one Differentiation Data


Brine Shrimp Larvae Toxicity: >1400‑Fold Lower Acute Toxicity vs. N‑Methylflindersine

In a direct head‑to‑head brine shrimp lethality assay of all five alkaloids isolated from Micromelum falcatum, compound 4 (4‑hydroxy‑3‑methoxy‑1‑methyl‑2(1H)‑quinolinone) exhibited an LD₅₀ of 2020 µg/mL, compared to an LD₅₀ of 1.39 µg/mL for N‑methylflindersine (compound 3) and 70.5 µg/mL for N‑methylswietenidine‑B (compound 5) [1]. This represents a >1400‑fold lower acute toxicity relative to the most toxic co‑isolated quinolinone alkaloid. The target compound was essentially non‑toxic under the assay conditions, while compound 3 was classified as a potent toxic natural product [1].

Toxicity profiling Natural product safety Brine shrimp lethality assay

Structural Differentiation: 3‑Methoxy‑4‑Hydroxy Synthon vs. 4‑Methoxy‑Analog Activity Divergence

The 3‑methoxy‑4‑hydroxy substitution pattern of the target compound represents a distinct synthon compared to the 4‑methoxy‑1‑methylquinolin‑2(1H)‑one analog (compound 8 from Phellodendron amurense, lacking the 4‑hydroxy group). In a melanogenesis inhibition assay using α‑MSH‑stimulated B16 melanoma cells, the 4‑methoxy analog (compound 8) exhibited potent melanogenesis‑inhibitory activity with almost no cytotoxicity at effective concentrations [1]. The target compound, bearing both 3‑methoxy and 4‑hydroxy groups, is predicted to have different hydrogen‑bonding capacity (H‑bond donor count = 1 vs. 0 for compound 8; H‑bond acceptor count = 3 vs. 2) [2], which would alter binding interactions with tyrosinase‑related targets. While direct comparative bioactivity data between these two compounds is not available in head‑to‑head format, the functional group divergence implies non‑interchangeable biological profiles, particularly in assays sensitive to hydrogen‑bonding interactions and metal chelation.

Structure-activity relationship Melanogenesis inhibition Functional group contribution

Lipophilicity Differentiation: LogP 1.1 vs. Higher-LogP Quinolinone Analogs

The computed XLogP3 of 4‑hydroxy‑3‑methoxy‑1‑methylquinolin‑2(1H)‑one is 1.1 [1], which is substantially lower than typical 3‑unsubstituted 4‑methoxyquinolin‑2‑ones (estimated logP ~1.8–2.5) and many prenylated quinolinone alkaloids from the same plant genus [2]. This lower lipophilicity translates to improved aqueous solubility and different membrane permeability characteristics, directly affecting assay performance in cell‑based and biochemical screens. The compound’s topological polar surface area (TPSA) of 49.8 Ų [1] further supports its classification as a moderately polar quinolinone scaffold, distinguishable from more lipophilic analogs that may require DMSO concentrations exceeding assay‑compatible limits.

ADME profiling Lipophilicity Solubility Permeability

Natural Product Provenance and Synthetic Route Documentation for Supply Chain Transparency

4‑Hydroxy‑3‑methoxy‑1‑methylquinolin‑2(1H)‑one is documented both as a natural product from Micromelum falcatum (isolation yield: 4.3 mg from 10 kg dried stem bark) [1] and as a synthetic product via a published route using 4‑hydroxy‑1‑methylquinolin‑2‑one as precursor with methoxylation at the 3‑position [2]. This dual provenance contrasts with analogs such as N‑methylflindersine, which is typically obtained only via plant extraction or multi‑step total synthesis [1]. The availability of a validated synthetic route enables commercial production at >95% purity (as offered by multiple vendors, e.g., Beyotime specification 95% [3]), reducing reliance on variable natural extraction yields and ensuring batch‑to‑batch consistency for reproducible research.

Natural product chemistry Synthetic accessibility Quality control

Recommended Application Scenarios for 4‑Hydroxy‑3‑methoxy‑1‑methylquinolin‑2(1H)‑one Based on Verified Evidence


Non‑Toxic Standard for Brine Shrimp Lethality Assay Calibration

Given its LD₅₀ of 2020 µg/mL in the brine shrimp assay [1], this compound serves as an ideal negative control or low‑toxicity reference standard for calibrating brine shrimp lethality screens of novel natural products or synthetic derivatives within the quinolinone class. Its >1400‑fold lower toxicity compared to N‑methylflindersine (LD₅₀ 1.39 µg/mL) [1] allows researchers to establish a non‑toxic baseline, enabling clear discrimination between inherently toxic and non‑toxic test compounds.

Hydrogen‑Bond Donor/Acceptor Probe in Structure‑Based Drug Design

The presence of both a 3‑methoxy (H‑bond acceptor) and 4‑hydroxy (H‑bond donor/acceptor) on the quinolin‑2(1H)‑one scaffold [2] makes this compound a useful probe for investigating the contribution of hydrogen‑bonding interactions to target binding. Unlike the 4‑methoxy analog (compound 8 from Phellodendron amurense, H‑bond donor count = 0) [3], the target compound can engage in bidirectional hydrogen bonding, enabling comparative SAR studies to deconvolute the role of the 4‑hydroxy group in target engagement and selectivity.

Low‑Lipophilicity Quinolinone Scaffold for Aqueous‑Compatible Screening

With an XLogP3 of 1.1 [2], this compound is among the more polar members of the hydroxyquinolone class, offering improved aqueous solubility compared to analogs with logP >2. This property makes it particularly suitable for biochemical and cell‑based assays requiring DMSO concentrations below 0.1% (v/v). Procurement of this compound over more lipophilic quinolinones reduces the risk of compound precipitation and non‑specific binding artifacts in high‑throughput screening formats.

Synthetic Chemistry Starting Material for 3,4‑Disubstituted Quinolinone Libraries

The documented synthetic route via 4‑hydroxy‑1‑methylquinolin‑2‑one methoxylation [4] positions this compound as a versatile intermediate for derivatization at the 3‑position. The 4‑hydroxy group can be further functionalized (e.g., etherification, esterification) or exploited for metal‑chelation applications. Researchers building focused quinolinone libraries with defined 3,4‑substitution patterns will find this compound a more tractable starting material than 3‑unsubstituted or 4‑methoxy‑only analogs that lack divergent functionalization handles.

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